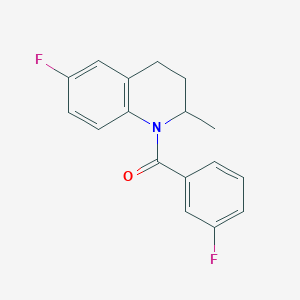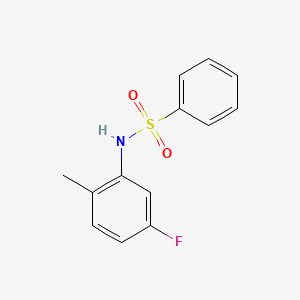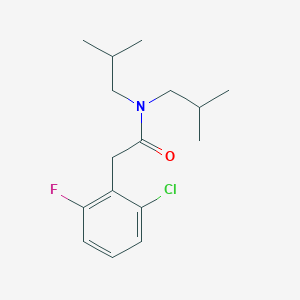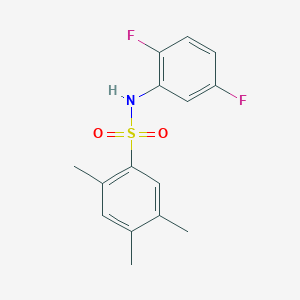
N-(2,5-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 2,5-difluoroaniline with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2,5-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions. The compound’s fluorine atoms enhance its binding affinity and specificity.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules. Its stability and reactivity make it valuable in various chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(2,5-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of fluorine atoms enhances the compound’s binding affinity and specificity, making it a potent inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,5-difluorophenyl)thiourea: This compound shares the 2,5-difluorophenyl group but has a thiourea moiety instead of a sulfonamide group.
N-(2,5-difluorophenyl)-2-pyrazinecarboxamide: This compound contains the 2,5-difluorophenyl group and a pyrazinecarboxamide moiety.
Uniqueness
N-(2,5-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the presence of both the 2,5-difluorophenyl group and the 2,4,5-trimethylbenzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, such as enhanced stability, reactivity, and binding affinity, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C15H15F2NO2S |
|---|---|
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
N-(2,5-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H15F2NO2S/c1-9-6-11(3)15(7-10(9)2)21(19,20)18-14-8-12(16)4-5-13(14)17/h4-8,18H,1-3H3 |
InChI-Schlüssel |
PNPJKMGBOZCQFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=CC(=C2)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


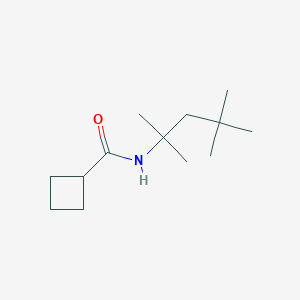
![{4-[(Z)-{(2Z)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B14930567.png)
![1,6-Bis[4-(pyrimidin-2-yl)piperazin-1-yl]hexane-1,6-dione](/img/structure/B14930575.png)

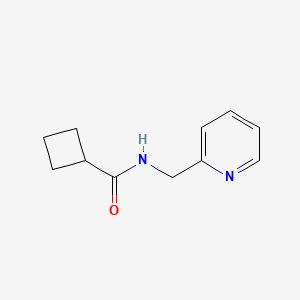
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide](/img/structure/B14930605.png)
![3-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B14930613.png)
![ethyl 2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B14930621.png)
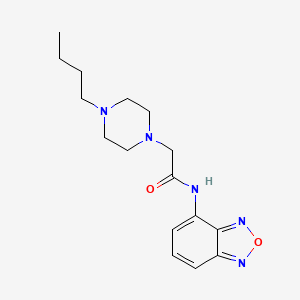
![4-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14930631.png)

